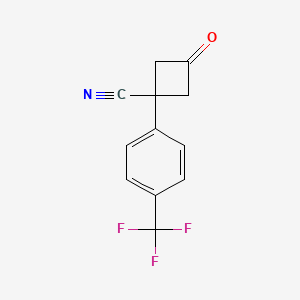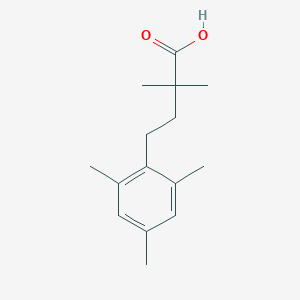
4-Mesityl-2,2-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Mesityl-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol It is characterized by the presence of a mesityl group (a derivative of mesitylene) attached to a 2,2-dimethylbutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mesityl-2,2-dimethylbutanoic acid typically involves the introduction of the mesityl group to the 2,2-dimethylbutanoic acid backbone. One common method is through the use of organometallic reagents such as Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-Mesityl-2,2-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The mesityl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the mesityl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of mesityl ketones or carboxylic acids.
Reduction: Formation of mesityl alcohols or aldehydes.
Substitution: Formation of brominated or nitrated mesityl derivatives.
科学的研究の応用
4-Mesityl-2,2-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Mesityl-2,2-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The mesityl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2,2-Dimethylbutanoic acid: A structurally similar compound without the mesityl group.
Mesitylene: The parent compound of the mesityl group.
4-Mesitylbutanoic acid: A compound with a similar structure but lacking the 2,2-dimethyl substitution.
Uniqueness
4-Mesityl-2,2-dimethylbutanoic acid is unique due to the presence of both the mesityl group and the 2,2-dimethyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
2,2-dimethyl-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-8-11(2)13(12(3)9-10)6-7-15(4,5)14(16)17/h8-9H,6-7H2,1-5H3,(H,16,17) |
InChIキー |
TVVQIJXYPVDGDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CCC(C)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


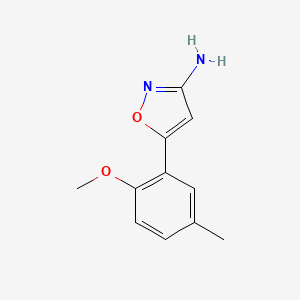

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
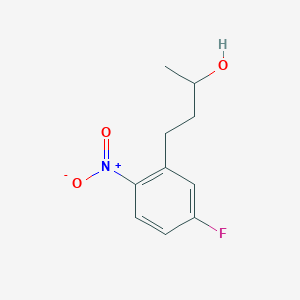
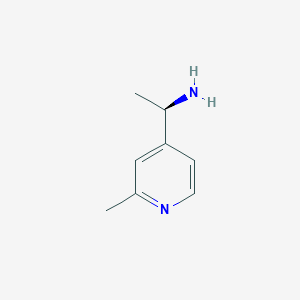
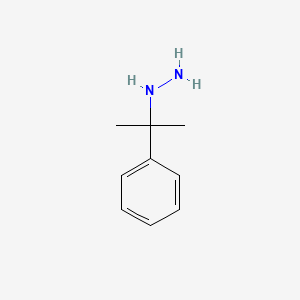
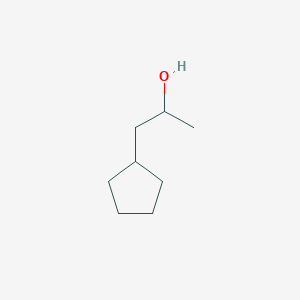
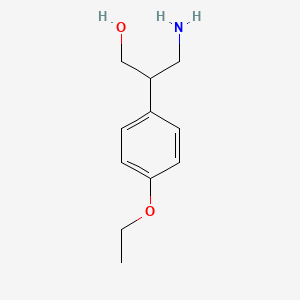

![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)

![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)

